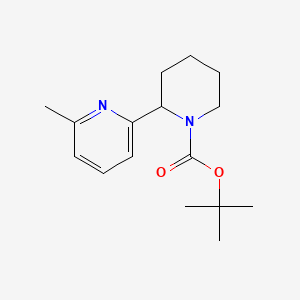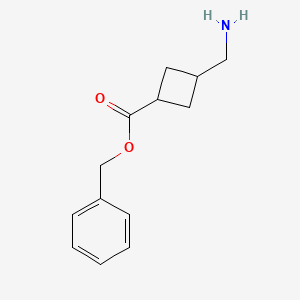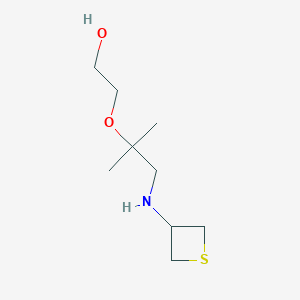
tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 2-(6-methylpyridin-2-yl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate
- tert-Butyl 3-(4-bromo-6-methylpyridin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate is unique due to the presence of the 6-methylpyridin-2-yl group, which can impart distinct chemical and biological properties. This structural feature may influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-12-8-7-9-13(17-12)14-10-5-6-11-18(14)15(19)20-16(2,3)4/h7-9,14H,5-6,10-11H2,1-4H3 |
InChI Key |
AVEUZKVFXGNECK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13010147.png)



![6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13010164.png)

![6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B13010180.png)
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13010190.png)
![3,9-Dioxatricyclo[3.3.1.02,4]nonane](/img/structure/B13010197.png)

![3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13010208.png)

